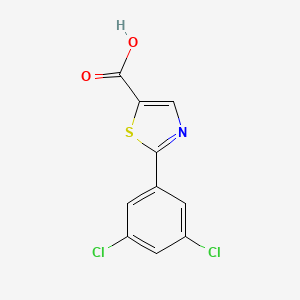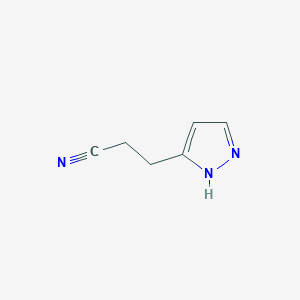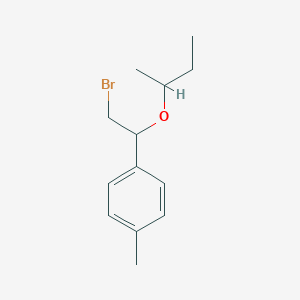
(4-(2-(Pyridin-4-yl)thiazol-4-yl)phenyl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride is a chemical compound with a unique structure that combines a pyridine ring, a thiazole ring, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Phenyl Group: The phenyl group is attached via a substitution reaction, typically using a halogenated benzene derivative.
Final Assembly: The final compound is assembled through a series of condensation and reduction reactions, followed by purification steps to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of {4-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or double bonds within the compound, resulting in amines or saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, saturated derivatives
Substitution: Functionalized aromatic compounds
科学研究应用
{4-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of {4-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The thiazole and pyridine rings play a crucial role in these interactions, contributing to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- {4-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride
- {4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride
- {4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]phenyl}methanamine hydrochloride
Uniqueness
{4-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride is unique due to the specific positioning of the pyridine and thiazole rings, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development in various fields.
属性
分子式 |
C15H14ClN3S |
|---|---|
分子量 |
303.8 g/mol |
IUPAC 名称 |
[4-(2-pyridin-4-yl-1,3-thiazol-4-yl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C15H13N3S.ClH/c16-9-11-1-3-12(4-2-11)14-10-19-15(18-14)13-5-7-17-8-6-13;/h1-8,10H,9,16H2;1H |
InChI 键 |
SVJNFWNDIXAMEL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN)C2=CSC(=N2)C3=CC=NC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B13640550.png)

![2-[3-(2-aminoethyl)-7-methyl-1H-indol-1-yl]acetamide](/img/structure/B13640560.png)


![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B13640580.png)




![Imidazo[1,2-a]pyridine-8-carboxylic acid,2-(1-methylethyl)-](/img/structure/B13640613.png)
